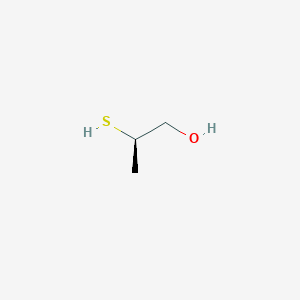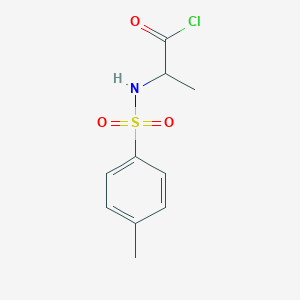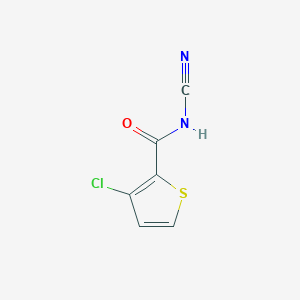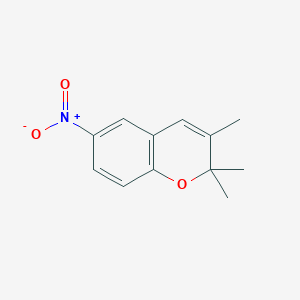
(2R)-2-sulfanylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-sulfanylpropan-1-ol is an organic compound with the molecular formula C3H8OS. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a thiol group (-SH) and a hydroxyl group (-OH) attached to a three-carbon chain. The (2R) configuration indicates the specific spatial arrangement of these groups around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2R)-2-sulfanylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of ®-2-chloropropanol with sodium hydrosulfide (NaHS) under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the thiol group.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-mercaptopropionic acid. This method involves the reduction of the carboxylic acid group to a hydroxyl group while retaining the thiol group. The reaction is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-sulfanylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Propane (C3H8).
Substitution: Various substituted alcohols depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-2-sulfanylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a reducing agent in biochemical assays and protein studies.
Medicine: It is investigated for its potential therapeutic effects, particularly in the modulation of redox states in cells.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and as a stabilizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of (2R)-2-sulfanylpropan-1-ol primarily involves its thiol group, which can participate in redox reactions. The thiol group can donate electrons, thereby reducing other molecules and forming disulfide bonds. This property is particularly useful in biochemical applications where it can modulate the redox state of proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-mercaptopropan-1-ol: The enantiomer of (2R)-2-sulfanylpropan-1-ol, differing only in the spatial arrangement of the groups around the chiral center.
2-mercaptoethanol: A similar compound with a shorter carbon chain, lacking the chiral center.
3-mercaptopropan-1-ol: A structural isomer with the thiol group on the third carbon instead of the second.
Uniqueness
This compound is unique due to its chiral nature, which can lead to different biological activities compared to its enantiomer. Its dual functional groups (thiol and hydroxyl) also provide versatility in chemical reactions and applications.
Propriétés
Formule moléculaire |
C3H8OS |
|---|---|
Poids moléculaire |
92.16 g/mol |
Nom IUPAC |
(2R)-2-sulfanylpropan-1-ol |
InChI |
InChI=1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m1/s1 |
Clé InChI |
QNNVICQPXUUBSN-GSVOUGTGSA-N |
SMILES isomérique |
C[C@H](CO)S |
SMILES canonique |
CC(CO)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(Morpholin-4-yl)ethyl]-2H-indazol-5-amine](/img/structure/B8299365.png)



![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one oxime](/img/structure/B8299394.png)
![10-Ethyl-8-(2-pyridyl)-11-oxa-3,8-diazaspiro[5.5]undecane](/img/structure/B8299396.png)




![2-Methyl-2-[(quinolin-4-ylmethyl)-amino]-propionic acid methyl ester](/img/structure/B8299448.png)
